molecular formula C23H17N5O B11986294 N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide

Cat. No.: B11986294
M. Wt: 379.4 g/mol
InChI Key: RNQYZNANJIXKMX-ZVHZXABRSA-N
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Description

N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene moiety linked to a benzotriazole unit through an acetohydrazide bridge, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide typically involves the condensation of 9-anthraldehyde with 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various hydrazine derivatives .

Scientific Research Applications

N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the benzotriazole unit can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular processes and have implications for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide apart from similar compounds is its unique combination of the anthracene and benzotriazole moieties. This combination provides distinct optical and electronic properties, making it particularly useful in material science and as a fluorescent probe in biological studies .

Properties

Molecular Formula

C23H17N5O

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzotriazol-1-yl)acetamide

InChI

InChI=1S/C23H17N5O/c29-23(15-28-22-12-6-5-11-21(22)25-27-28)26-24-14-20-18-9-3-1-7-16(18)13-17-8-2-4-10-19(17)20/h1-14H,15H2,(H,26,29)/b24-14+

InChI Key

RNQYZNANJIXKMX-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CN4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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